

NVS-CECR2-1 solubility issues DMSO concentration

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Compound Focus: Nvs-cecr2-1

Cat. No.: S537871

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Frequently Asked Questions

- **What is the solubility of NVS-CECR2-1 in DMSO?** The solubility of **NVS-CECR2-1** in DMSO is provided as **66.67 mg/mL**, which is equivalent to **134.50 mM** [1].
- **What is the recommended stock solution concentration?** A common stock concentration used in published protocols is **10 mM** [1] [2]. This is prepared by dissolving the compound in DMSO.
- **The compound precipitates when I add it to my aqueous cell culture medium. What should I do?**
This is a common issue with poorly soluble compounds. Below are several strategies to mitigate this problem:
 - **Ensure Final DMSO Concentration is Low:** The final concentration of DMSO in your cell culture assays should typically not exceed 0.1-0.5%. This is usually well-tolerated by cells, but you should always include a vehicle control with the same DMSO concentration [2].
 - **Order a Ready-Made Solution:** Some suppliers offer the compound as a "ready for reconstitution" solution (e.g., 10 mM * 1 mL in DMSO), which can ensure full solubility and accuracy [1].
 - **Use Solubility-Enhancing Techniques:** General methods for solubility enhancement include the use of surfactants, co-solvents, complexation, or preparing amorphous solid dispersions [3] [4].
- **How should I store my stock solutions?** It is recommended to aliquot and store stock solutions at **-80°C** for long-term storage (up to 6 months) or at **-20°C** for shorter periods (1 month). Always protect

the solution from light, as it is light-sensitive [1].

Experimental Data Summary

The table below summarizes key quantitative data from supplier information and peer-reviewed studies to aid in your experimental design.

Parameter	Reported Value	Source / Context
Molecular Weight	495.68 g/mol	[1]
Solubility in DMSO	66.67 mg/mL (134.50 mM)	Supplier data [1]
Common Stock Concentration	10 mM	Preparation instructions [1] [2]
IC ₅₀ (CECR2)	47 nM	Biochemical assay [1]
Kd (CECR2)	80 nM	Isothermal Titration Calorimetry (ITC) [1] [5]
Reported Working Concentrations	0.5 - 15 μM	Various cell-based assays (viability, apoptosis, chromatin dissociation) [1] [2]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using **NVS-CECR2-1**, as cited in the literature.

1. Protocol for Cell Viability Assay (MTS) This protocol is adapted from studies on colon, lung, and other human cancer cell lines [1] [2].

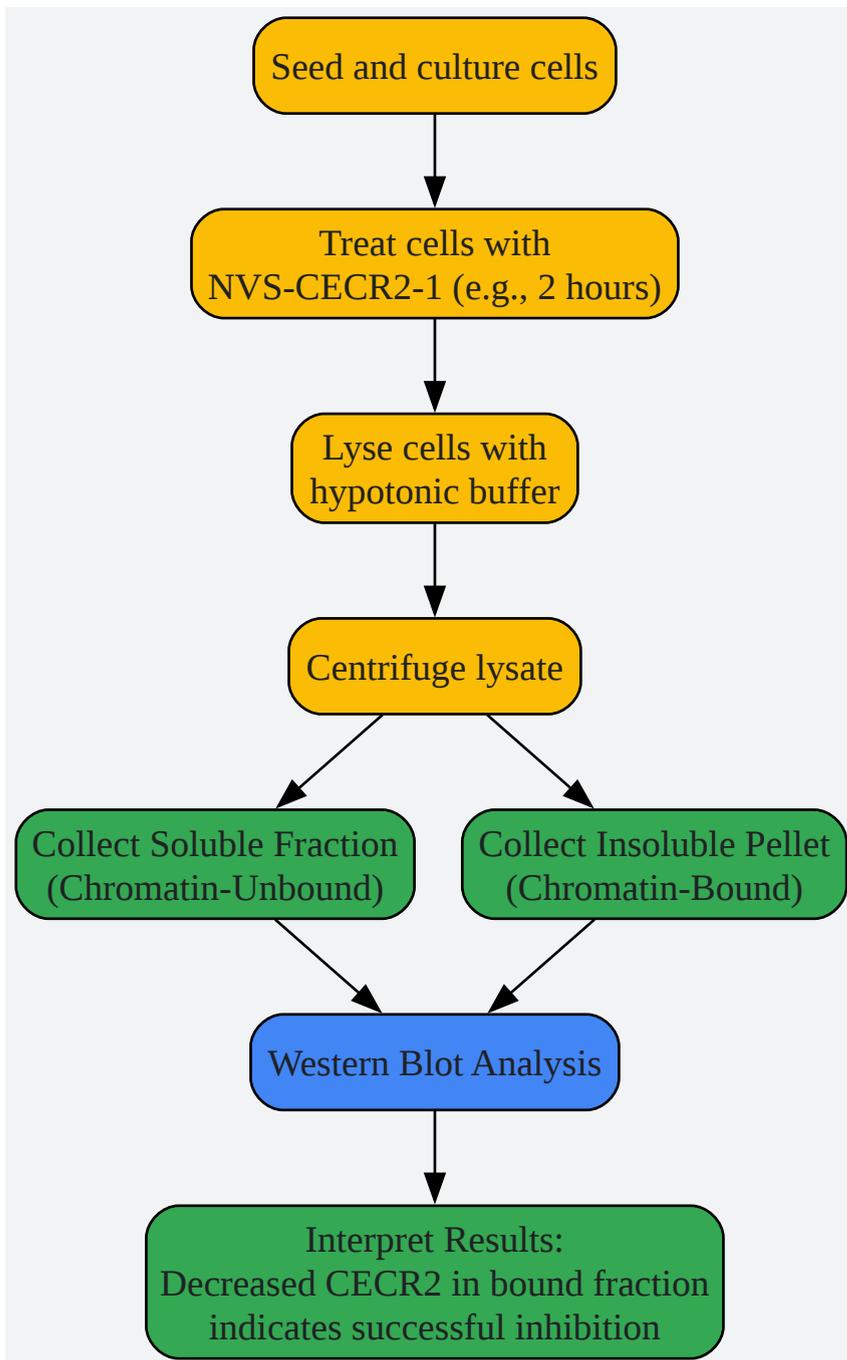
- Cell Seeding:** Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
- Compound Treatment:** Treat cells with a concentration gradient of **NVS-CECR2-1** (e.g., 1 μM to 4 μM). Ensure the final DMSO concentration is the same in all wells (e.g., ≤0.1%).

- **Incubation:** Incubate the treated cells for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
- **Viability Measurement:** Add MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours and measure the absorbance at 490 nm using a plate reader.
- **Data Analysis:** Calculate the percentage of viable cells relative to the DMSO-only vehicle control.

2. Protocol for Chromatin Fractionation Assay This protocol is used to demonstrate target engagement by showing that **NVS-CECR2-1** dissociates CECR2 from chromatin [2].

- **Cell Treatment:** Treat cells (e.g., SW48 colon cancer cells) with **NVS-CECR2-1**. Doses of 5, 10, and 15 µM for 2 hours have been used to show a dose-dependent effect [1].
- **Cell Lysis and Fractionation:** Lyse cells using a hypotonic buffer and separate the soluble (chromatin-unbound) fraction from the insoluble (chromatin-bound) fraction by centrifugation.
- **Analysis:** Analyze both fractions by Western Blotting.
 - **Probe for:** CECR2 in both fractions. Successful inhibition will show a decrease of CECR2 in the chromatin-bound fraction and an increase in the soluble fraction.
 - **Control for:** BRG1 (a subunit of other chromatin remodeling complexes), which should not be displaced by **NVS-CECR2-1**, demonstrating specificity [2]. Also, use a loading control like Histone H3 for the chromatin-bound fraction.

The following diagram outlines the logical workflow for the chromatin fractionation assay.



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Key Technical Notes

- **Dilution is Critical:** When preparing working concentrations in aqueous buffers from the DMSO stock, a slow, dropwise addition while gently vortexing the buffer can help minimize precipitation.

- **Confirm Target Engagement:** The chromatin fractionation assay is a robust method to confirm that **NVS-CECR2-1** is engaging its intended target, CECR2, in your cellular model [2].
- **Off-Target Effects:** Be aware that **NVS-CECR2-1** has been reported to exhibit some cytotoxic activity through CECR2-independent mechanisms as well. Including appropriate controls and, if possible, genetic validation (e.g., CECR2 knockdown) is recommended to confirm the specificity of observed phenotypes [1] [2].

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